molecular formula C14H17ClFN3 B1450329 2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride CAS No. 1803585-19-4

2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride

Cat. No. B1450329
M. Wt: 281.75 g/mol
InChI Key: IHOSWLSZMGQATG-UHFFFAOYSA-N
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Description

“2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” is a chemical compound with the CAS Number: 1803585-19-4 . It has a molecular weight of 281.76 .


Molecular Structure Analysis

The molecular formula of “2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” is C14H17ClFN3 . It’s a part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Scientific Research Applications

1. Antimicrobial and Anti-inflammatory Applications

  • Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds, including those with structural similarities to the chemical , have shown promising antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (B. Sathe et al., 2011) sourcesource.
  • Anti-inflammatory and Antimicrobial Activity : Novel derivatives of fluorophenyl piperidine compounds have been synthesized, showing good anti-inflammatory and antimicrobial activity. This suggests their use in treating inflammation and microbial infections (S. Rathod et al., 2008) sourcesource.

2. Anticancer Applications

  • Aurora Kinase Inhibition : Compounds with a piperidine structure, similar to the compound of interest, have been identified as inhibitors of Aurora A kinase, indicating their potential use in cancer treatment (ロバート ヘンリー,ジェームズ, 2006) sourcesourcesource.

3. Neurological Disorder Treatment

  • Class III Antiarrhythmic Drugs : Piperid-4-ylethane derivatives, including those with fluorophenyl groups, have been studied for their antiarrhythmic activity, suggesting applications in treating heart rhythm disorders (R. G. Glushkov et al., 2011) sourcesource.

4. Drug Metabolism and Pharmacokinetics

  • Hydrolysis-Mediated Clearance : Research on anaplastic lymphoma kinase inhibitors has explored the impact of enzymatic hydrolysis on drug pharmacokinetics, indicating the importance of chemical stability in the development of effective cancer therapies (Y. Teffera et al., 2013) sourcesource.

Safety And Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Imidazole compounds have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, “2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride” and similar compounds may have potential applications in drug development.

properties

IUPAC Name

2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3.ClH/c15-11-5-3-4-10(8-11)13-9-17-14(18-13)12-6-1-2-7-16-12;/h3-5,8-9,12,16H,1-2,6-7H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOSWLSZMGQATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(N2)C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
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2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
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2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
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2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
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2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride
Reactant of Route 6
2-[4-(3-fluorophenyl)-1H-imidazol-2-yl]piperidine hydrochloride

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